molecular formula C13H10BrNO2 B15060072 4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde

4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B15060072
M. Wt: 292.13 g/mol
InChI Key: FHRKNAWJCDOYQB-UHFFFAOYSA-N
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Description

4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde is a versatile chemical scaffold designed for pharmaceutical research and the development of novel heterocyclic compounds. Its structure integrates three key functional handles: a 4-bromo substituent, a 2-oxo-1,2-dihydropyridine core, and a critical 3-carbaldehyde group. This configuration allows the compound to serve as a sophisticated building block in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles like quinolines, which are prevalent in medicinal chemistry . The aldehyde group is highly amenable to condensation reactions with primary amines to form Schiff bases, a class of compounds increasingly investigated for their antimicrobial and antibiofilm properties against resistant pathogens . The bromo atom offers a strategic site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships . Molecules featuring the 2-oxo-1,2-dihydropyridine (2-pyridone) scaffold are of significant research interest due to their wide range of reported biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . This specific compound, with its o-tolyl substituent at the 1-position, provides a valuable template for synthesizing and evaluating new chemical entities in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage recommendations.

Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

4-bromo-1-(2-methylphenyl)-2-oxopyridine-3-carbaldehyde

InChI

InChI=1S/C13H10BrNO2/c1-9-4-2-3-5-12(9)15-7-6-11(14)10(8-16)13(15)17/h2-8H,1H3

InChI Key

FHRKNAWJCDOYQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=CC(=C(C2=O)C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the 4th position.

    Functionalization with the o-tolyl group: This step may involve a Friedel-Crafts alkylation reaction where the dihydropyridine ring is reacted with o-tolyl chloride in the presence of a Lewis acid catalyst.

    Oxidation to form the oxo group: Oxidation of the dihydropyridine ring can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Introduction of the carbaldehyde group: This can be done through a formylation reaction, such as the Vilsmeier-Haack reaction, where the compound is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the carbaldehyde group to a primary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Condensation: The carbaldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.

    Condensation: Ammonia, primary amines, hydrazines, or hydroxylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dihydropyridines.

    Condensation: Formation of imines, hydrazones, or oximes.

Scientific Research Applications

4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Potential use in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique reactivity can be harnessed in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, it could inhibit the activity of a particular enzyme by binding to its active site, or it could modulate the function of a receptor by acting as an agonist or antagonist. The exact molecular pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Table 1: Geometric Parameters of Aryl-Substituted Analogues

Substituent B–C Bond Length (Å) Torsion Angle (°) Source
Phenyl 1.569(2) 16.18
o-Tolyl 1.570(2) 41.988
m-Xylyl 1.576–1.587 50.0–54.98
Mesityl 1.576–1.587 50.0–54.98

Functional Group Comparisons: Carbaldehyde vs. Carboxamide/Boronic Acid

The carbaldehyde group at the 3-position differentiates the target compound from dihydropyridine derivatives with carboxamide (e.g., N3-aryl-1-alkyl-4-oxo-1,4-dihydronaphthyridine-3-carboxamide ) or boronic acid substituents (e.g., (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid ). Key differences include:

  • Reactivity : The aldehyde group enables condensation reactions (e.g., with amines to form imines), whereas carboxamides participate in hydrogen bonding, influencing solubility and bioactivity . Boronic acids are pivotal in Suzuki-Miyaura cross-couplings .
  • Electronic Effects : The electron-withdrawing aldehyde may reduce electron density on the dihydropyridine ring compared to electron-donating carboxamides, altering redox properties or photophysical behavior.

Table 2: Functional Group Impact on Properties

Functional Group Key Reactivity Applications Example Compound
Carbaldehyde Condensation, nucleophilic addition Medicinal chemistry, materials Target compound
Carboxamide Hydrogen bonding, bioactivity Drug candidates (e.g., HIV inhibitors) N3-(1-Adamantyl)-4-oxo-1-pentyl-dihydronaphthyridine-3-carboxamide
Boronic Acid Cross-coupling reactions Catalysis, sensors (1-Methyl-2-oxo-dihydropyridin-3-yl)boronic acid

Halogenation Effects: Bromine vs. Other Halogens

The 4-bromo substituent contrasts with chloro or iodo analogues. Bromine’s moderate electronegativity and polarizability balance electronic and steric effects:

  • Crystallinity : Bromine’s heavy atom effect enhances X-ray diffraction contrast, facilitating structural elucidation via programs like SHELXL .

Q & A

Q. What are the established synthetic routes for 4-bromo-2-oxo-1-(o-tolyl)-1,2-dihydropyridine-3-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via a three-step protocol:

Grignard Reaction : React a substituted pyridine precursor (e.g., 1,2-dihydro-2-oxo-pyridine) with o-tolylmagnesium bromide in dry THF at low temperatures (-40°C) using Cu(I) iodide and LiBr as catalysts to introduce the o-tolyl group .

Bromination : Treat the intermediate with bromine (Br₂) in CHCl₃ to install the bromine substituent at the 4-position .

Suzuki Cross-Coupling (optional): For further derivatization, use Pd(PPh₃)₄ and arylboronic acids in toluene under reflux (100°C) to functionalize the pyridine core .

Q. How can the molecular structure of this compound be confirmed via crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
  • Crystallization : Grow crystals via slow evaporation from methanol .
  • Data Collection : Use a diffractometer (Mo-Kα radiation) to collect intensity data.
  • Refinement : Employ SHELXL (part of the SHELX suite) for structural refinement. The planar conformation (dihedral angle <10° between aromatic rings) and hydrogen-bonded dimers (N–H⋯O interactions) are critical validation metrics .

Advanced Research Questions

Q. How can tautomeric forms (keto-amine vs. hydroxy-pyridine) be experimentally distinguished?

  • Methodological Answer :
  • X-ray Crystallography : Directly identifies the keto-amine tautomer via lactam (C=O) and amine (N–H) groups in the electron density map .
  • NMR Spectroscopy : Observe characteristic signals (e.g., absence of a hydroxyl proton in DMSO-d₆ and downfield shifts for the amide proton at δ ~11 ppm) .

Q. What strategies ensure regioselectivity during bromination of the pyridine core?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : Use Br₂ in CHCl₃, where the electron-deficient pyridine ring directs bromination to the para position relative to the existing carbonyl group .
  • Steric/Electronic Modulation : Pre-functionalization with electron-withdrawing groups (e.g., carbonyl) enhances regiocontrol.

Q. How does the o-tolyl substituent influence the compound’s electronic and steric properties?

  • Methodological Answer :
  • Steric Effects : The ortho-methyl group creates steric hindrance, reducing rotational freedom and stabilizing planar conformations .
  • Electronic Effects : The o-tolyl group’s electron-donating methyl substituent increases electron density at the pyridine ring, altering reactivity in cross-coupling reactions .

Q. How should researchers address contradictions in crystallographic data (e.g., isostructural analogs with halide variations)?

  • Methodological Answer :
  • Comparative Analysis : Overlay structures (e.g., Br vs. Cl analogs) to assess bond lengths and angles. For example, Br analogs exhibit slightly longer C–X bonds (~1.89 Å vs. 1.74 Å for Cl) .
  • Hydrogen Bonding : Validate dimerization patterns via Hirshfeld surface analysis to confirm isostructural behavior despite halogen differences .

Q. What computational methods are recommended for modeling stability or reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate heats of formation and relative stabilities of tautomers or substituent effects (e.g., o-tolyl vs. other aryl groups) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict crystallization behavior.
  • Software : Use Gaussian or ORCA for DFT; SHELX for crystallographic refinement .

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